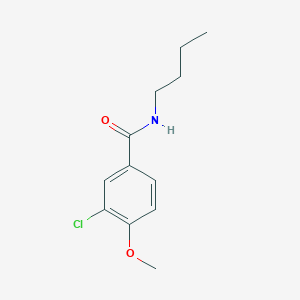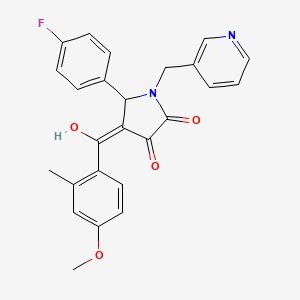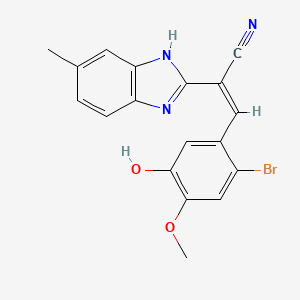![molecular formula C15H18N4O3S B5290418 N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide, also known as MPA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase known as mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. The ability of MPA to inhibit mTOR signaling has led to its investigation in a variety of biological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.
作用機序
The mechanism of action of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the inhibition of mTOR signaling. mTOR is a protein kinase that regulates cell growth, proliferation, and survival by controlling various cellular processes such as protein synthesis, autophagy, and metabolism. This compound binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mTOR signaling. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce adiposity, leading to improved glucose metabolism.
実験室実験の利点と制限
The advantages of using N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in lab experiments include its potent and selective inhibition of mTOR signaling, which allows for the investigation of specific downstream pathways and cellular processes. Additionally, this compound has been extensively studied in scientific research, and its synthesis method has been optimized for high yield and purity. The limitations of using this compound in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
将来の方向性
There are several future directions for the investigation of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the investigation of this compound in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, the investigation of this compound in metabolic disorders such as diabetes and obesity may lead to the development of new therapeutic strategies for these conditions.
合成法
The synthesis of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-chloro-5-nitropyrimidine with N-(2-aminoethyl)-2-phenylacetamide in the presence of potassium carbonate and dimethyl sulfoxide. The resulting intermediate is then reacted with methylsulfonyl chloride to yield the final product, this compound. This synthesis method has been described in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of mTOR signaling by this compound has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential role in metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
N-[2-[methyl(methylsulfonyl)amino]ethyl]-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19(23(2,21)22)9-8-16-15(20)13-10-17-14(18-11-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZICXIGXRBCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CN=C(N=C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)

![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)


![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
